1,4-Diazabicyclo[2.2.2]octane-d12
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane, also known as DABCO or triethylenediamine, is a bicyclic organic compound used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to fluorochrome excitation .
Synthesis Analysis
DABCO has been evaluated as a starting material for the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of the piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .Molecular Structure Analysis
DABCO is a colorless solid with the formula N2(C2H4)3 . It is a highly nucleophilic tertiary amine base, used as a catalyst and reagent in polymerization and organic synthesis . The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt the boat conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .Physical And Chemical Properties Analysis
DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It is soluble and hygroscopic in water . The melting point ranges from 156 to 160 °C, and the boiling point is 174 °C . The pKa of [HDABCO]+ (the protonated derivative) is 8.8 .Mechanism of Action
Safety and Hazards
DABCO is harmful and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . It is advised to use personal protective equipment as required, remove all sources of ignition, avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
The temperature-dependent polymorphic crystal structure of the 1:1 co-crystal of 1,4-diazabicyclo[2.2.2]octane undergoes a reversible phase transition at about 158 K from monoclinic C2/c to monoclinic P21/n without distinctly changing the cell parameters . This suggests potential future directions in the study of phase transitions of this compound.
properties
IUPAC Name |
2,2,3,3,5,5,6,6,7,7,8,8-dodecadeuterio-1,4-diazabicyclo[2.2.2]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-LBTWDOQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(C(N1C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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